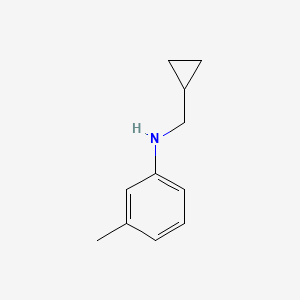

N-(环丙基甲基)-3-甲基苯胺

描述

“N-(cyclopropylmethyl)-3-methylaniline” is a chemical compound that contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It is typically produced in a cyclopropanation reaction .

Synthesis Analysis

The synthesis of compounds similar to “N-(cyclopropylmethyl)-3-methylaniline” involves various methods. For instance, the Simmons–Smith reaction involves the use of iodomethylzinc iodide, typically formed by a reaction between diiodomethane and a zinc-copper couple . Other methods involve the use of diazo compounds, such as diazomethane, which can react with olefins to produce cyclopropanes in a 2-step manner .Molecular Structure Analysis

The cyclopropyl group in “N-(cyclopropylmethyl)-3-methylaniline” has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained .Chemical Reactions Analysis

Chemical reactions involving compounds like “N-(cyclopropylmethyl)-3-methylaniline” often involve free radicals . For instance, fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-3-methylaniline” would be influenced by its molecular structure. For instance, the presence of the cyclopropyl group could introduce strain into the molecule, affecting its reactivity .科学研究应用

氧化性N-去烷基化和环丙基团命运

一项研究调查了辣根过氧化物酶对N-环丙基-N-甲基苯胺的氧化性N-去烷基化,以了解环丙基团在N-去烷基化过程中的命运。这项研究为我们理解酶条件下涉及环丙胺的氧化过程提供了见解。研究得出结论,氧化导致N-甲基苯胺和β-羟基丙酸的形成,表明环丙基环在过程中发生了断裂(Shaffer et al., 2001)。

环开放的机理洞察

对N-环丙基基单电子转移探针的环开放速率上的立体电子效应和共振效应的研究提供了有价值的机理洞察。这项研究展示了共振在稳定自由基阳离子中的作用,影响了从N-环丙基-N-甲基苯胺衍生的自由基阳离子中环丙烷环开放的速率。这些发现有助于更广泛地理解有机化学中的单电子转移(SET)过程(Grimm et al., 2020)。

有机合成中的催化应用

已经探索了N-甲基苯胺衍生物在催化反应中的实用性,特别是在铜催化的与电子亏缺烯烃的氧化直接环化中。这项研究展示了N-甲基苯胺衍生物在合成四氢喹啉中的应用,展示了这些化合物在促进新型催化转化中的潜力(Nishino et al., 2011)。

在细胞色素P450催化的氧化中的作用

对N-苄基-N-环丙基胺的细胞色素P450催化氧化的研究进一步增进了对涉及N-(环丙基甲基)-3-甲基苯胺衍生物的代谢途径的理解。这些发现提供了关于这些化合物在生物系统中的作用的见解,特别是与P450酶催化相关的,突显了环丙胺代谢的复杂性(Cerny & Hanzlik, 2006)。

不对称氢胺化和催化

另一个应用领域是在不对称氢胺化和氢氨基烷基化反应中,N-甲基苯胺衍生物已被用作底物。这项研究强调了这些化合物在不对称催化中的多功能性,有助于开发用于合成手性分子的新型合成方法(Reznichenko et al., 2011)。

作用机制

- It antagonizes most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

- The exact biochemical pathways affected by naltrexone are not fully understood. However, preclinical data suggest involvement of the endogenous opioid system .

Mode of Action

Biochemical Pathways

未来方向

Future research could focus on further exploring the properties and potential applications of “N-(cyclopropylmethyl)-3-methylaniline”. For instance, the development of new synthetic methods could lead to more efficient production of this and similar compounds . Additionally, further investigation into the mechanism of action could provide valuable insights into the compound’s potential uses .

属性

IUPAC Name |

N-(cyclopropylmethyl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-11(7-9)12-8-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXVGSLLDHBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

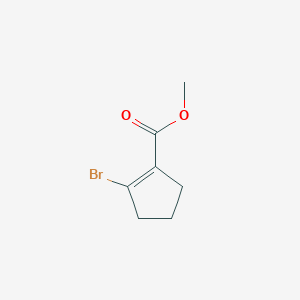

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)

![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)